molecular formula C8H13NO2 B13303766 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid

Cat. No.: B13303766
M. Wt: 155.19 g/mol
InChI Key: WEODFZZSVXOPDY-UHFFFAOYSA-N
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Description

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid is a bicyclic amino acid derivative with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C8H13NO2, and it has a molecular weight of 155.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid typically involves the cyclopropanation of allylic carbamates followed by functionalization of the resulting bicyclic structure . One common method involves the use of the Wittig-Furukawa reagent (Zn(CH2I)2) for cyclopropanation, which is followed by various functionalization steps to introduce the amino and acetic acid groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or hydroxyl groups .

Scientific Research Applications

2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an agonist for group II mGlu receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and drug development .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(2-amino-2-bicyclo[3.1.0]hexanyl)acetic acid

InChI

InChI=1S/C8H13NO2/c9-8(4-7(10)11)2-1-5-3-6(5)8/h5-6H,1-4,9H2,(H,10,11)

InChI Key

WEODFZZSVXOPDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)(CC(=O)O)N

Origin of Product

United States

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